![molecular formula C13H11N3O B2748977 2-Benzotriazol-1-ylmethyl-phenol CAS No. 132980-32-6](/img/structure/B2748977.png)
2-Benzotriazol-1-ylmethyl-phenol
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Description
2-Benzotriazol-1-ylmethyl-phenol , also known by various synonyms such as 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol , is a chemical compound with the empirical formula C30H29N3O . It is commonly used as a UV absorber due to its ability to protect against ultraviolet (UV) radiation. The compound’s molecular weight is approximately 447.57 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzotriazole core with a phenolic hydroxyl group and a methyl-phenylethyl substituent at positions 2 and 4, respectively. The compound’s aromatic rings contribute to its UV-absorbing properties .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Ultraviolet Absorption and Stabilization
- 2-Benzotriazol-1-ylmethyl-phenol is notable for its role as an ultraviolet absorber, extensively used in industrial applications. The transalkylation reaction involving 2-(2′H-benzotriazol-2′-yl)phenols with t-alkyl groups has been a focus of research, facilitating the preparation of these compounds for UV protection purposes (Rosevear & Wilshire, 1985).
Environmental Detection and Toxicity
- Concerns about the environmental impact and potential toxicity of phenolic benzotriazoles, such as this compound, have been raised. These compounds, due to their widespread use in consumer products, have been detected in various environmental matrices, prompting investigations into their toxicity and human exposure (Mutlu et al., 2022).
Chemical Degradation and Environmental Accumulation
- The resistance of benzotriazole UV stabilizers (BUVs) to biological and chemical degradation, leading to environmental accumulation, has been a subject of study. Research on the chemical oxidation of these compounds using peracetic acid in combination with d-electron metal ions offers insights into potential degradation methods (Kiejza, Karpińska & Kotowska, 2022).
Synthetic Auxiliary Applications
- The utility of this compound in the synthesis of various compounds has been explored. This includes its use in the synthesis of substituted diarylmethanes, heterocyclic analogues, and its role in facilitating reactions with various benzenoid and heteroaromatic compounds (Katritzky, Lan & Lam, 1991).
Role in Organic Chemistry
- Its application in organic chemistry is further highlighted through the synthesis of polysubstituted benzo[b]furans, demonstrating the versatility of this compound in creating complex organic structures (Katritzky, Lan & Zhang, 1993).
Inhibition of Brass Corrosion
- The use of benzotriazole, including derivatives like this compound, in corrosion inhibition, especially in brass, has been studied. This application is significant in protecting metals from environmental degradation (Asan et al., 2005).
Catalysis in Polymerization
- Research on zinc complexes supported by amino-benzotriazole phenoxide ligands, derived from this compound, shows their efficacy as catalysts in the ring-opening polymerization of ε-caprolactone and β-butyrolactone (Li et al., 2011).
properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-8-4-1-5-10(13)9-16-12-7-3-2-6-11(12)14-15-16/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXOATFGYAMSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333461 |
Source
|
Record name | 2-(benzotriazol-1-ylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204863 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
132980-32-6 |
Source
|
Record name | 2-(benzotriazol-1-ylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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